Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 229.32 g/mol. It is recognized by its CAS number 1330750-98-5 and is classified as an organic compound belonging to the piperidine family. The compound features a tert-butyl group, a hydroxyl group, and a carboxylate functional group, contributing to its potential biological activities and applications in scientific research.
Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is primarily sourced from chemical suppliers specializing in organic compounds. Its classification falls under the category of building blocks in organic synthesis, particularly useful in medicinal chemistry and drug development due to its structural characteristics that may influence biological activity.
The synthesis of tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,6-dimethylpiperidine with tert-butyl chloroformate. This reaction is carried out under controlled conditions to ensure high purity yields. The general method can be summarized as follows:
This method allows for the effective formation of the desired ester while minimizing side reactions.
The molecular structure of tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate can be represented using various structural formulas:
CC1CC(O)CC(C)N1C(=O)OC(C)(C)C
This notation reflects the arrangement of atoms within the molecule, highlighting the presence of the tert-butyl group and hydroxyl functionality attached to the piperidine ring.
Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are fundamental in synthetic organic chemistry for further functionalization or modification of the compound.
Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential applications in pharmaceutical formulations.
Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: